2,2-Diiodopropane is an organic compound with the molecular formula C₃H₆I₂. It features a propane backbone with two iodine atoms attached to the second carbon atom. This compound is a colorless liquid at room temperature and has a distinctive odor. It is primarily utilized in organic synthesis and as a reagent in various
There is no current information available on the specific mechanism of action of 2,2-diiodopropane in any biological or chemical systems.
Propane, 2,2-diiodo- (also known as 2,2-diiodopropane) is a research chemical studied for its unique properties and potential applications. One area of research focuses on its synthesis and characterization. Scientists have developed various methods for synthesizing this compound, and they use different techniques to characterize its structure and properties. These techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].
Another area of research explores the crystal structure of Propane, 2,2-diiodo-. Researchers use X-ray crystallography to determine the arrangement of atoms within the crystal lattice. This information helps them understand the interactions between molecules and the factors influencing the material's properties.
Propane, 2,2-diiodo- is still under investigation, and its potential applications are being explored in various fields. Some potential areas of research include:
The synthesis of 2,2-diiodopropane typically involves the following methods:
Interaction studies involving 2,2-diiodopropane mainly focus on its reactivity with nucleophiles and electrophiles. These studies help understand how this compound can participate in various chemical transformations. For instance:
Several compounds share structural similarities with 2,2-diiodopropane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Diiodopropane | C₃H₆I₂ | Iodine atoms on adjacent carbons; used in different reactions |
| 1-Bromo-2-propanol | C₃H₇Br | Contains bromine instead of iodine; more reactive due to lower bond strength |
| 1-Chloro-2-propanol | C₃H₇Cl | Contains chlorine; often used in substitution reactions due to its reactivity |
| Iodomethane | CH₃I | A simpler halogenated compound; used as a methylating agent |
What sets 2,2-diiodopropane apart from these similar compounds is its specific structure that allows for unique reactivity patterns. The presence of two iodine atoms on the same carbon creates opportunities for distinct nucleophilic substitution reactions that may not occur with other halogens due to differences in bond strength and reactivity profiles .
The most significant application of 2,2-diiodopropane in current research involves its use as a precursor for generating acetone oxide Criegee intermediates through laser photolysis in the presence of molecular oxygen [1] [2] [3]. This photolytic method produces the 2-iodoprop-2-yl radical, which rapidly reacts with oxygen to form the highly reactive acetone oxide intermediate with an energy release of 14.8 kcal/mol [2] [4]. The reaction proceeds through the following pathway:
(CH₃)₂CI₂ + hν → (CH₃)₂CI + I
(CH₃)₂CI + O₂ → (CH₃)₂COO + I
Advanced spectroscopic techniques have been employed to characterize the products formed from 2,2-diiodopropane photolysis. Synchrotron photoionization mass spectrometry has confirmed the formation of m/z = 74 products, corresponding to acetone oxide intermediates [1] [3]. The photoionization spectrum analysis reveals an ionization energy threshold of approximately 9.5 eV, with spectral characteristics similar to those of 2-hydroperoxypropene [2] [4].
Cavity ring-down ultraviolet absorption spectroscopy has been utilized to characterize the UV absorption properties of the generated Criegee intermediates [1] [3] [5]. These spectroscopic methods provide crucial data for understanding the electronic structure and reactivity of these transient species.
Extensive kinetic studies have been conducted using 2,2-diiodopropane-derived acetone oxide to measure reaction rate coefficients with various atmospheric species. The bimolecular reaction with sulfur dioxide has been particularly well-studied, yielding rate coefficients of (7.3 ± 0.5) × 10⁻¹¹ cm³ s⁻¹ at 298 K and 4 Torr, and (1.5 ± 0.5) × 10⁻¹⁰ cm³ s⁻¹ at 298 K and 10 Torr [1] [3] [5].
The reaction with nitrogen dioxide proceeds more slowly, with a rate coefficient of (2.1 ± 0.5) × 10⁻¹² cm³ s⁻¹ at 298 K and 4 Torr [1] [3] [5]. These measurements are crucial for understanding the atmospheric fate of Criegee intermediates and their role in secondary organic aerosol formation.
| Reaction | Rate Coefficient (cm³ s⁻¹) | Temperature (K) | Pressure (Torr) |
|---|---|---|---|
| (CH₃)₂COO + SO₂ | (7.3 ± 0.5) × 10⁻¹¹ | 298 | 4 |
| (CH₃)₂COO + SO₂ | (1.5 ± 0.5) × 10⁻¹⁰ | 298 | 10 |
| (CH₃)₂COO + NO₂ | (2.1 ± 0.5) × 10⁻¹² | 298 | 4 |
The unimolecular decay of acetone oxide generated from 2,2-diiodopropane has been measured with a rate coefficient of (305 ± 70) s⁻¹ at 293 K [1] [3] [5]. This rapid decay process involves intramolecular hydrogen transfer leading to the formation of 2-hydroperoxypropene, which subsequently decomposes to produce OH radicals and carbonyl compounds [2] [4].
Recent studies have identified a rapid self-reaction pathway for acetone oxide with a rate coefficient of (6.0 ± 1.1) × 10⁻¹⁰ cm³ s⁻¹ [6]. This self-reaction leads to the formation of various products, including hydroxyacetone as a minor but stable end product [6].
2,2-Diiodopropane has found application in cyclopropanation reactions, particularly in cobalt-catalyzed dimethylcyclopropanation of 1,3-dienes [7]. The compound enables selective formation of dimethylcyclopropane products with high regioselectivity. Under optimized conditions using [²,⁶⁻ⁱ⁻Pr PDI]CoBr₂ catalyst, the reaction provides excellent yields of cyclopropane products [7].
Traditional Furukawa-type cyclopropanation using 2,2-diiodopropane with diethylzinc has been reported, though with moderate yields of approximately 45% [7]. The cobalt-catalyzed approach represents a significant improvement in both yield and reaction time compared to these traditional methods.
The use of 2,2-diiodopropane in mechanistic studies has provided valuable insights into carbene and carbenoid chemistry. The compound serves as a reliable source of dimethylcarbene equivalents, allowing researchers to study the reactivity patterns and selectivity of these highly reactive intermediates [7].
2,2-Diiodopropane-derived studies have significantly contributed to understanding alkene ozonolysis mechanisms in the atmosphere. The compound provides a clean method for generating acetone oxide intermediates that are formed during the ozonolysis of branched alkenes such as 2,3-dimethyl-2-butene [1] [3].
These studies have revealed that Criegee intermediates play crucial roles in atmospheric oxidation processes, potentially affecting the formation of secondary organic aerosols and influencing the oxidative capacity of the atmosphere [1] [3] [8].
Research using 2,2-diiodopropane has provided data essential for atmospheric chemistry models. The precise kinetic measurements obtained from these studies help predict the environmental fate of volatile organic compounds and their contribution to air quality and climate change [1] [3] [8].
Current research employs xenon fluoride excimer lasers operating at 351 nm for photolysis of 2,2-diiodopropane [6]. The photolysis is typically conducted in flow tube reactors maintained at pressures of 4-100 Torr, with carefully controlled concentrations of precursor and oxygen [1] [3].
Multiple detection methods are employed simultaneously to characterize the products and kinetics of 2,2-diiodopropane-derived reactions. These include photoionization mass spectrometry, cavity ring-down spectroscopy, and UV absorption spectroscopy [1] [3] [5] [6].
Researchers have developed sophisticated methods for quantifying reaction products and measuring rate coefficients. These include pseudo-first-order kinetic analysis, concentration-dependent studies, and temperature-dependent measurements [1] [3] [5].